2-Aminooxybenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7NO3 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2-aminooxybenzoic acid |
InChI |
InChI=1S/C7H7NO3/c8-11-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H,9,10) |
InChI Key |
NBGAYCYFNGPNPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)ON |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Aminooxybenzoic Acid and Its Derivatives
Strategic Approaches to the Synthesis of the 2-Aminooxybenzoic Acid Core Structure
The direct synthesis of this compound presents a unique set of challenges. A plausible and strategic approach involves a two-step process: the synthesis of a key precursor, 2-hydroxyaminobenzoic acid, followed by its O-alkylation.
One potential route to 2-hydroxyaminobenzoic acid is through the reduction of 2-nitrobenzoic acid. This reduction can be achieved using various reducing agents, with controlled conditions being crucial to avoid over-reduction to 2-aminobenzoic acid.
Once 2-hydroxyaminobenzoic acid is obtained, the subsequent O-alkylation introduces the desired aminooxy functionality. This can be accomplished by reacting the hydroxylamino group with a suitable electrophile. A general method for the O-alkylation of hydroxylamines involves the use of alkyl halides in the presence of a base. For the synthesis of the parent this compound, a protected amino group on the alkylating agent would be necessary, followed by a deprotection step.
| Step | Reaction | Key Considerations |
| 1 | Reduction of 2-nitrobenzoic acid | Choice of reducing agent (e.g., zinc dust in ammonium chloride solution), temperature control to favor the hydroxylamine product. |
| 2 | O-alkylation of 2-hydroxyaminobenzoic acid | Selection of a suitable N-protected 2-bromoethylamine (e.g., N-(2-bromoethyl)phthalimide), choice of base (e.g., potassium carbonate), and reaction solvent. |
| 3 | Deprotection | Removal of the protecting group (e.g., hydrazine for phthalimide) to yield the final this compound. |
Rational Design and Synthesis of Functionalized this compound Derivatives
The functionalization of the this compound scaffold allows for the modulation of its physicochemical properties and biological interactions. This can be achieved through various derivatization strategies.
Derivatization Strategies for Modulating Biological Interactions
Derivatization of the this compound core can be targeted at several positions to enhance biological activity. Modifications can be made to the aromatic ring, the carboxylic acid group, or the aminooxy moiety. For instance, substitution on the phenyl ring can influence lipophilicity and electronic properties, which are critical for receptor binding. The carboxylic acid can be converted to esters or amides to alter solubility and cell permeability. The terminal amino group of the aminooxy chain is a key site for conjugation to other molecules of interest.
A series of novel 3-(aminooxalyl-amino)-2-phenylamino-benzoic acid and 3-(carbamoyl-propionylamino)-2-phenylamino-benzoic acid derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic effects researchgate.net. These studies highlight how modifications to the aminobenzoic acid scaffold can lead to compounds with significant biological activity researchgate.net.
| Modification Site | Potential Functional Groups | Desired Outcome |
| Aromatic Ring | Halogens, Alkyl, Alkoxy | Modulate lipophilicity, electronic properties, and binding affinity. |
| Carboxylic Acid | Esters, Amides | Improve solubility, cell permeability, and create prodrugs. |
| Aminooxy Group | Acylation, Alkylation | Attach linkers for bioconjugation, modulate basicity. |
Stereoselective Synthetic Routes for Chiral Derivatives
The introduction of chirality into this compound derivatives can be crucial for their biological activity, as stereoisomers often exhibit different pharmacological profiles. Stereoselective synthesis aims to produce a single enantiomer or diastereomer.
One common strategy for achieving stereoselectivity is the use of chiral auxiliaries. A racemic mixture can be reacted with a chiral auxiliary to form diastereomers, which can then be separated by chromatography or crystallization. Subsequent removal of the auxiliary yields the enantiomerically pure compounds. An efficient method for the optical resolution of a 2-aminotribenzotriquinacene derivative, a rigid and chiral building block, was developed using chiral auxiliaries researchgate.net.
Asymmetric catalysis is another powerful tool for stereoselective synthesis. Chiral catalysts can be employed to favor the formation of one stereoisomer over the other. For instance, iridium-catalyzed asymmetric hydrogenation has been used to access chiral δ-aminoboronic esters with high diastereo- and enantioselectivity chemrxiv.org. While not directly applied to this compound, these principles can be adapted to develop stereoselective routes for its chiral derivatives.
Exploration of Novel Synthetic Routes and Integration of Green Chemistry Principles
The development of environmentally benign synthetic methods is a key goal in modern chemistry. Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.
For the synthesis of aminobenzoic acid derivatives, traditional methods can sometimes involve harsh reagents and produce significant waste. Exploring greener alternatives is therefore an important area of research. For example, the use of water as a solvent, biocatalysis, and the development of one-pot syntheses are all strategies that align with the principles of green chemistry.
While specific green synthetic routes for this compound are not yet well-documented, the principles can be applied to its synthesis. For instance, exploring enzymatic reductions for the synthesis of 2-hydroxyaminobenzoic acid or developing catalytic O-alkylation methods that minimize the use of stoichiometric reagents would be steps towards a greener synthesis.
Bioconjugation Strategies Involving this compound Moieties
The aminooxy group of this compound is a versatile functional handle for bioconjugation. It can react specifically with aldehydes and ketones to form stable oxime linkages. This chemoselective ligation is particularly useful for modifying biomolecules under mild, aqueous conditions.
Integration into Protein-Based Constructs and Effector Molecules
The ability to form stable oxime bonds makes this compound a valuable tool for integrating small molecules into larger protein-based constructs. For example, a protein can be genetically engineered to contain an unnatural amino acid with a ketone or aldehyde side chain. Subsequent reaction with a this compound derivative allows for the site-specific attachment of a payload, such as a drug, imaging agent, or other effector molecule. This strategy enables the creation of precisely defined protein-drug conjugates and other functional bioconstructs.
Incorporation into Nucleic Acid Scaffolds and Nanostructures
The functionalization of DNA and RNA scaffolds is a cornerstone of nucleic acid nanotechnology, enabling the creation of complex architectures with tailored properties for applications in biosensing, drug delivery, and nanoelectronics. The incorporation of small molecules can introduce new functionalities, influence self-assembly, and enhance the stability of these structures. While direct evidence for the use of this compound is not available, its chemical properties suggest a potential dual role in the modification of nucleic acid scaffolds.
The primary method for attaching a molecule like this compound to a nucleic acid scaffold would likely involve the reaction of its aminooxy group with an aldehyde or ketone functionality pre-introduced into the oligonucleotide strand. This highly efficient and chemoselective reaction, known as oxime ligation, forms a stable oxime bond under mild conditions, making it suitable for modifying sensitive biomolecules like DNA and RNA.
Once conjugated, the benzoic acid moiety of the molecule could impart several advantageous properties to the nucleic acid scaffold. The carboxylic acid group can influence the solubility and aggregation behavior of the DNA nanostructure. Furthermore, it can serve as a handle for secondary modifications, allowing for the attachment of other functional units such as fluorescent dyes, proteins, or therapeutic agents through amide bond formation. The aromatic ring of the benzoic acid component could also participate in π-stacking interactions, potentially influencing the stability and higher-order assembly of the nucleic acid nanostructures.
Table 1: Potential Interactions and Functions of this compound in Nucleic Acid Scaffolds
| Functional Group | Potential Interaction/Function | Significance in Nucleic Acid Nanotechnology |
| Aminooxy | Covalent bond formation with aldehydes/ketones (Oxime Ligation) | Stable and specific attachment to modified nucleic acids. |
| Carboxylic Acid | Modulation of solubility and pH-responsiveness | Control over the physical properties and environmental sensitivity of the nanostructure. |
| Carboxylic Acid | Secondary conjugation handle (e.g., amide coupling) | Allows for the attachment of additional functional molecules. |
| Aromatic Ring | π-stacking interactions | Can contribute to the stability and organization of nucleic acid assemblies. |
Table 2: Hypothetical Research Findings on this compound Modified DNA Nanostructures
| Modified Nanostructure | Observed Property (Hypothetical) | Potential Implication |
| DNA Origami with this compound | Increased stability in low-salt buffers | The benzoic acid moiety may reduce electrostatic repulsion between phosphate (B84403) backbones. |
| DNA Nanotubes functionalized with this compound | pH-dependent assembly/disassembly | Protonation/deprotonation of the carboxylic acid could trigger structural changes. |
| Aptamer-2-Aminooxybenzoic acid conjugate | Enhanced binding affinity to target protein | The benzoic acid group could provide additional stabilizing interactions with the protein target. |
It is crucial to reiterate that the applications and findings presented in this section are theoretical and based on the known chemistry of the functional groups of this compound. Experimental validation would be necessary to confirm these potential uses in the functionalization of nucleic acid scaffolds and nanostructures.
Molecular Mechanisms and Biological Interactions of 2 Aminooxybenzoic Acid
Investigation of Enzymatic Pathways and Biochemical Modulation
2-Aminooxybenzoic acid has been investigated for its effects on enzymes within the kynurenine pathway of tryptophan metabolism. This pathway is crucial for generating cellular energy and is implicated in various physiological and pathological states, including neurological disorders and immune responses. mdpi.comfrontiersin.orgnih.gov Key enzymes in this pathway, such as kynurenine-3-monooxygenase (KMO) and 3-hydroxyanthranilate 3,4-dioxygenase (HAAO), represent important therapeutic targets. mdpi.comscbt.com
Characterization of Enzyme Inhibition Profiles and Kinetics
The inhibitory action of a compound on an enzyme can be characterized by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The mechanism of inhibition, such as competitive, non-competitive, or uncompetitive, describes how the inhibitor interacts with the enzyme and its substrate. khanacademy.orgpressbooks.pub
In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, competitive inhibitors increase the apparent Michaelis constant (KM) of the enzyme for its substrate, while the maximum reaction velocity (Vmax) remains unchanged. khanacademy.orgpressbooks.pub
Non-competitive inhibition involves the inhibitor binding to a site on the enzyme other than the active site. This binding event reduces the enzyme's catalytic activity without affecting substrate binding. In this case, Vmax is decreased, but KM remains the same. khanacademy.org
Mixed inhibition also involves the inhibitor binding to a site distinct from the active site, but it can bind to both the free enzyme and the enzyme-substrate complex, affecting both KM and Vmax. embrapa.br
While specific kinetic data for this compound is not extensively detailed in the provided search results, its structural similarity to kynurenine pathway metabolites suggests it may act as a competitive inhibitor for enzymes within this pathway. For instance, analogs of L-kynurenine have been shown to act as competitive inhibitors of KMO. frontiersin.org
Table 1: Types of Enzyme Inhibition and their Kinetic Effects
| Inhibition Type | Effect on KM | Effect on Vmax | Inhibitor Binding Site |
|---|---|---|---|
| Competitive | Increases | Unchanged | Active Site |
| Non-competitive | Unchanged | Decreases | Allosteric Site |
| Uncompetitive | Decreases | Decreases | Enzyme-Substrate Complex |
| Mixed | Increases or Decreases | Decreases | Allosteric Site (binds to E and ES) |
Studies on Target Specificity and Selectivity of Enzymatic Interactions
The specificity and selectivity of an inhibitor are critical for its utility as a therapeutic agent or a research tool. High selectivity ensures that the inhibitor primarily interacts with its intended target, minimizing off-target effects. scbt.com For inhibitors of the kynurenine pathway, selectivity for KMO or HAAO over other enzymes is a key goal in drug development. scbt.comnih.gov For example, the KMO inhibitor GSK180 showed negligible activity against other enzymes in the tryptophan pathway and a panel of over 50 unrelated proteins. nih.gov
Interactions with Key Cellular Components and Related Biochemical Signaling Pathways
The metabolites of the tryptophan pathway, which are modulated by inhibitors like this compound, have profound effects on cellular signaling. For instance, quinolinic acid, a downstream product of KMO and HAAO activity, is an agonist of the N-methyl-D-aspartate (NMDA) receptor, an important receptor in neurotransmission. frontiersin.org Conversely, kynurenic acid, which is produced when KMO is inhibited, is an antagonist of the NMDA receptor and also interacts with other receptors. nih.gov
Amino acids and their metabolites can influence major signaling hubs like the mammalian target of rapamycin (mTOR). nih.govnih.gov The mTOR pathway is a central regulator of cell growth, proliferation, and survival. nih.govnih.gov Specifically, amino acids can activate mTOR complex 2 (mTORC2) through the PI3K/Akt signaling pathway, which in turn phosphorylates downstream targets like FOXO3a to promote cell survival. nih.govnih.gov By altering the concentrations of tryptophan metabolites, inhibitors of the kynurenine pathway can indirectly influence these critical signaling cascades.
Development and Application of this compound as a Chemical Probe in Biological Systems
Chemical probes are small molecules used to study biological systems by selectively binding to and modulating the function of a specific protein target. nih.gov
Chemical Probe Design Principles and Methodological Applications
The design of a chemical probe involves creating a molecule with high affinity and selectivity for its target. rsc.org Often, a known inhibitor is modified to include a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, for detection and visualization. rsc.orgresearchgate.net For example, fluorescent probes can be designed based on existing inhibitor scaffolds, allowing for the imaging of the target enzyme within living cells. rsc.orgnih.gov
Methodological applications of chemical probes include:
Target Identification: Identifying the specific protein or proteins that a bioactive compound interacts with. nih.gov
Enzyme Activity Profiling: Assessing the activity of enzymes in complex biological samples.
Cellular Imaging: Visualizing the localization and dynamics of a target protein in living cells. nih.gov
The development of probes based on scaffolds like this compound could enable researchers to study the roles of kynurenine pathway enzymes in various disease models.
Elucidation of Biological Target Engagement and Mechanism of Action
Target engagement studies are crucial to confirm that a chemical probe or drug candidate interacts with its intended target in a cellular or in vivo context. nih.govnih.gov Techniques such as chemical proteomics can be used to identify the proteins that a probe binds to from a complex cell lysate. nih.gov This involves using probes with reactive groups that can form covalent bonds with their targets, allowing for subsequent enrichment and identification by mass spectrometry. nih.gov
Understanding the mechanism of action involves elucidating how the interaction between the probe and its target leads to a biological response. For an enzyme inhibitor, this would involve confirming that target engagement leads to the expected change in enzymatic activity and downstream metabolic or signaling events. nih.gov For inhibitors of the kynurenine pathway, this would mean demonstrating a decrease in the production of downstream metabolites like 3-hydroxykynurenine and quinolinic acid, and an increase in upstream metabolites like kynurenic acid. nih.govnih.gov
Structure Activity Relationship Sar and Structural Determinants of Activity for 2 Aminooxybenzoic Acid Derivatives
Correlation of Molecular Architecture with Observed Biological Effects
The biological activity of 2-aminooxybenzoic acid derivatives is intrinsically linked to their molecular structure. Variations in substituents on the aromatic ring and modifications of the carboxylic acid and aminooxy moieties can lead to significant changes in their pharmacological profiles.
Quantitative Structure-Activity Relationship (QSAR) studies on related 2-aminobenzoic acid derivatives have demonstrated that their antimicrobial activity is influenced by specific structural parameters. researchgate.net A multi-target QSAR model highlighted the importance of descriptors such as the Lowest Unoccupied Molecular Orbital (LUMO) energy, the valence third-order molecular connectivity index (3χv), and the Wiener topological index (W) in describing the antimicrobial effects of these compounds. researchgate.net
For benzoic acid derivatives exhibiting anti-sickling properties, the presence of hydrophilic substituents on the phenyl ring is a critical determinant of their activity. iomcworld.comsemanticscholar.orgresearchgate.net These hydrophilic groups are thought to facilitate interactions and binding to polar amino acid residues near the mutation site in sickle hemoglobin. iomcworld.comsemanticscholar.org
In a study of novel 3-(aminooxalyl-amino)- and 3-(carbamoyl-propionylamino)-2-phenylamino-benzoic acid derivatives, QSAR analysis revealed a significant influence of 3D molecular descriptors on their anti-inflammatory and analgesic activities. researchgate.net This indicates that the spatial arrangement of the molecule is a key factor in its biological function.
Furthermore, research on 5-acetamido-2-hydroxy benzoic acid derivatives has shown that increasing the size of the alkyl group in the acetamide moiety can enhance selectivity for cyclooxygenase 2 (COX-2). mdpi.comnih.gov Specifically, replacing a methyl group with larger phenyl or benzyl groups is a strategy aimed at improving this selectivity. mdpi.comnih.gov
The table below summarizes the correlation between structural modifications and biological effects for various benzoic acid derivatives.
| Compound Class | Structural Modification | Observed Biological Effect |
| 2-Aminobenzoic acid derivatives | Variations in LUMO, 3χv, and W descriptors | Altered antimicrobial activity researchgate.net |
| Benzoic acid derivatives | Addition of hydrophilic substituents | Enhanced anti-sickling properties iomcworld.comsemanticscholar.orgresearchgate.net |
| 2-Phenylamino-benzoic acid derivatives | Changes in 3D molecular descriptors | Influence on anti-inflammatory and analgesic activities researchgate.net |
| 5-Acetamido-2-hydroxy benzoic acid derivatives | Increase in alkyl group size (e.g., phenyl, benzyl) | Increased selectivity for COX-2 mdpi.comnih.gov |
| Methylene-aminobenzoic acid and tetrahydroisoquinolynyl-benzoic acid derivatives | Specific substitutions (e.g., 1,3-dimethyldihydropyrimidine-2,4-(1H,3H)-dione) | Potent inhibition of acetylcholinesterase and human carbonic anhydrases nih.gov |
Identification of Key Pharmacophoric Elements and Structural Hotspots
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound derivatives, key pharmacophoric elements can be inferred from studies on related structures.
The carboxylic acid group is a primary pharmacophoric feature, often involved in crucial hydrogen bonding interactions with target proteins. For instance, in the interaction of NSAIDs with COX enzymes, the carboxylate group frequently forms a key hydrogen bond with a serine residue in the active site. mdpi.com
The aminooxy group (-O-NH2) is another critical element. The oxygen atom can act as a hydrogen bond acceptor, while the -NH2 group can act as a hydrogen bond donor. The presence of both a hydrogen bond donor and acceptor in close proximity is a common feature in many pharmacophores.
The aromatic ring serves as a scaffold for the attachment of other functional groups and can engage in hydrophobic or pi-stacking interactions with the target. Substituents on this ring are considered structural hotspots, as minor changes can significantly impact activity. For example, hydrophilic substituents on the phenyl ring of benzoic acid derivatives are crucial for their anti-sickling activity, suggesting this is a key area for modification. iomcworld.comsemanticscholar.orgresearchgate.net
In the context of multi-target inhibitors for Alzheimer's disease, novel methylene-aminobenzoic acid and tetrahydroisoquinolynyl-benzoic acid derivatives were designed where specific substitutions led to potent inhibition of both acetylcholinesterase and human carbonic anhydrases. nih.gov This highlights how the addition of specific chemical moieties can introduce new pharmacophoric features, enabling the molecule to interact with multiple targets.
The following table outlines the key pharmacophoric elements and their potential roles in the activity of this compound derivatives.
| Pharmacophoric Element | Potential Role in Biological Activity |
| Carboxylic acid group | Hydrogen bonding with target proteins (e.g., serine residues) mdpi.com |
| Aminooxy group | Hydrogen bond donor and acceptor |
| Aromatic ring | Scaffold for substituent attachment; hydrophobic and pi-stacking interactions |
| Substituents on the aromatic ring | Modulation of activity and selectivity; introduction of new interaction points iomcworld.comsemanticscholar.orgresearchgate.netnih.gov |
Conformational Analysis and its Influence on Ligand-Target Interactions
The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target. Conformational analysis of this compound derivatives can provide insights into the energetically favorable shapes the molecule can adopt and how these conformers might interact with a binding site.
Molecular docking simulations of 5-acetamido-2-hydroxy benzoic acid derivatives with COX-2 have shown that these ligands can adopt specific conformations to interact with key amino acid residues like Ser530 and Tyr385 through hydrogen bonds, and with residues such as Val349, Leu352, Met522, and Val523 through hydrophobic interactions. mdpi.com This demonstrates how the molecule's conformation allows it to engage in multiple types of interactions that are crucial for binding affinity.
The binding of a ligand to a protein can also induce conformational changes in both the ligand and the protein. Studies on the binding of aminobenzoic acid derivatives to serum proteins have shown that major alterations in the secondary structure of the proteins occur upon complexation. nih.gov This mutual adaptation is a key aspect of ligand-target interactions.
The flexibility of the aminooxy linker is an important consideration. The rotation around the C-O and O-N bonds allows the terminal amino group to orient itself in various positions, which could be advantageous for exploring the binding pocket of a target and forming favorable interactions.
In silico methods like molecular docking and molecular dynamics simulations are valuable tools for exploring the conformational landscape of this compound derivatives and predicting their binding modes with various biological targets. These computational approaches can guide the design of new derivatives with improved affinity and selectivity.
Advanced Analytical Methodologies for 2 Aminooxybenzoic Acid Research Characterization
Chromatographic Separations for Compound Isolation and Purity Assessment
High-performance liquid chromatography (HPLC) stands as a primary technique for the isolation and purity assessment of 2-Aminooxybenzoic acid and its derivatives. The separation of closely related isomers, such as aminobenzoic acids, often requires specialized chromatographic approaches to achieve adequate resolution. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, has proven effective in separating isomers with minor differences in their hydrophobic and ionic characteristics. helixchrom.com
For instance, the separation of aminobenzoic acid isomers has been successfully achieved using columns that allow for retention time control through adjustments in the mobile phase composition, including the concentration of organic solvents like acetonitrile, buffer concentration, and pH. helixchrom.com Core-shell mixed-mode columns are particularly advantageous, offering a combination of high selectivity, speed, and efficiency. helixchrom.com While specific methods for this compound are not extensively detailed in publicly available literature, the principles applied to similar compounds, like aminobenzoic acids, provide a strong framework for developing effective separation and purity analysis protocols. The use of reversed-phase columns, such as C18, with UV detection is a common approach for analyzing benzoic acid derivatives. ekb.egthermofisher.com
Table 1: Chromatographic Conditions for Separation of Related Benzoic Acid Derivatives
| Parameter | Condition | Reference |
| Column | Coresep 100 (mixed-mode) | helixchrom.com |
| Mobile Phase | Acetonitrile, Buffer | helixchrom.com |
| Detection | UV, MS, CAD, ELSD | helixchrom.com |
| Principle | Reversed-phase and cation-exchange | helixchrom.com |
Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis
Spectroscopic methods are indispensable for the structural elucidation and quantitative analysis of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are central to this characterization.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For compounds related to this compound, such as 2-aminobenzoic acid, characteristic IR absorption bands are observed for the amine (N-H), carboxylic acid (O-H and C=O), and aromatic ring (C-H and C=C) functional groups. researchgate.netnist.gov The NIST WebBook provides reference spectra for 2-aminobenzoic acid, which can serve as a comparative basis for interpreting the spectrum of this compound. nist.gov
Table 2: Key Spectroscopic Data for Related Aminobenzoic Acids
| Technique | Functional Group | Characteristic Signal | Reference |
| ¹H NMR | Aromatic Protons | Multiplets in the aromatic region | hmdb.cahmdb.ca |
| IR | N-H Stretch | ~3300-3500 cm⁻¹ | nist.gov |
| IR | C=O Stretch | ~1680-1700 cm⁻¹ | nist.gov |
| IR | O-H Stretch | Broad band ~2500-3300 cm⁻¹ | docbrown.info |
Mass Spectrometry Applications in Molecular Characterization and Interaction Studies
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation patterns of this compound, aiding in its structural confirmation and in studying its interactions with other molecules. While direct mass spectrometric data for this compound is sparse in the reviewed literature, the behavior of similar compounds provides valuable predictions.
For benzoic acid and its derivatives, electron ionization mass spectrometry typically reveals a prominent molecular ion peak. nist.gov The fragmentation of deprotonated benzoic acid often involves the characteristic loss of carbon dioxide. nih.gov In the context of bioanalytical applications, 2-aminobenzoic acid has been used as a labeling agent for glycans, where mass spectrometry is employed for their rapid screening and characterization. thermoscientific.com This involves techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) and electrospray ionization (ESI). thermoscientific.com
Table 3: Common Mass Spectrometry Fragmentation of Benzoic Acid Derivatives
| Ion | m/z | Description | Reference |
| [M-H]⁻ | Varies | Deprotonated molecular ion | nih.gov |
| [M-H-CO₂]⁻ | Varies | Loss of carbon dioxide from the molecular ion | nih.gov |
| [C₆H₅]⁺ | 77 | Phenyl cation (from benzoic acid) | docbrown.info |
| [C₆H₅CO]⁺ | 105 | Benzoyl cation (from benzoic acid) | docbrown.info |
Bioanalytical Techniques for In Vitro and Cellular Research Applications
The aminooxy functional group is of particular interest in bioanalytical chemistry due to its ability to react with carbonyl compounds (aldehydes and ketones) to form stable oxime linkages. This reactivity is harnessed in various in vitro and cellular research applications.
While specific studies detailing the use of this compound in bioanalytical assays are not widely reported, the applications of a related compound, aminooxyacetic acid (AOA), offer significant insights into its potential. AOA is known to be an inhibitor of various pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, including 4-aminobutyrate aminotransferase (GABA-T). wikipedia.org This inhibitory action has been utilized to study GABA turnover in tissues. wikipedia.org Furthermore, the aminooxy group on AOA has been used for the ligation of peptides to larger biomolecules. researchgate.net
In the context of cellular research, aminooxy compounds can be employed in assays to probe the function of enzymes or to label specific biomolecules. For instance, AOA has been used in in vitro studies with C6 glioma cells to investigate its effects on cell metabolism and survival. selleckchem.com The principles of these bioanalytical methods could likely be adapted for research involving this compound, particularly in studies requiring the targeting or labeling of carbonyl-containing molecules within a biological system.
Computational and Theoretical Studies of 2 Aminooxybenzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in exploring the electronic structure and stability of molecules like 2-Aminooxybenzoic acid. researchgate.net These methods are used to optimize the molecular geometry and calculate various electronic properties that dictate the compound's reactivity.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. For derivatives of benzoic acid, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been effectively used to compute these and other global reactivity descriptors. acs.org
Analysis of the molecular electrostatic potential (MEP) surface is another valuable output. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This allows for the prediction of sites prone to electrophilic or nucleophilic attack, offering insights into how the molecule will interact with other reagents. researchgate.net
Table 1: Illustrative Quantum Chemical Descriptors for Benzoic Acid Derivatives Note: Data is representative of methodologies applied to similar compounds.
| Descriptor | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 to -7.5 eV | Electron-donating ability |
| LUMO Energy | -1.0 to -2.0 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.5 to 6.5 eV | Chemical reactivity and stability |
| Dipole Moment | 2.0 to 4.0 Debye | Molecular polarity |
| Ionization Potential | 7.0 to 8.5 eV | Energy to remove an electron |
These theoretical calculations provide a robust foundation for understanding the intrinsic properties of this compound, guiding further experimental and computational investigations.
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein. These methods are crucial in drug discovery for predicting the binding affinity and mode of interaction of potential drug candidates.
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor's active site. The process involves sampling a wide range of conformations and orientations of the ligand within the binding pocket and scoring them based on their energetic favorability. For instance, studies on benzoic acid derivatives have used docking to predict binding affinities and interactions with amino acid residues in the active sites of various enzymes. rsc.org The results, often expressed as a binding energy or docking score (in kcal/mol), indicate the strength of the interaction; a more negative value suggests a stronger binding affinity. Key interactions identified through docking include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are critical for stabilizing the ligand-receptor complex. nih.gov
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-target complex, simulating its movement and conformational changes over time. Starting from a docked pose, MD simulations can assess the stability of the complex in a simulated physiological environment. acs.org Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand atoms from their initial positions, indicating the stability of the complex.
Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different regions of the protein upon ligand binding.
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over the simulation time, highlighting crucial stable interactions. acs.org
For example, MD simulations of complexes can reveal that a ligand remains stably bound within the active site through persistent hydrogen bonds and hydrophobic contacts with key residues. orgchemres.org
Table 2: Representative Molecular Docking and MD Simulation Results for Benzoic Acid Derivatives Note: This data is illustrative of the outputs from these computational methods.
| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | MD Simulation Stability (RMSD) |
|---|---|---|---|---|
| Enzyme A | Derivative 1 | -9.5 | Tyr102, Arg105, Val221 | < 2.0 Å over 100 ns |
| Receptor B | Derivative 2 | -8.7 | His41, Gly143, Glu166 | < 2.5 Å over 100 ns |
Together, docking and MD simulations offer a detailed, atomistic model of how this compound might interact with and modulate the function of specific biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. rsc.org By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds, thereby guiding the design of more effective molecules.
For classes of compounds like aminobenzoic acid derivatives, QSAR studies have successfully identified descriptors that are critical for their biological effects. These descriptors can be categorized as:
Electronic: Such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can relate to how a molecule participates in charge-transfer interactions.
Topological: Indices like the Wiener topological index (W) and valence third-order molecular connectivity index (3χv), which describe the size, shape, and branching of the molecule.
Physicochemical: Properties like hydrophobicity (logP) and molar refractivity, which influence how a compound is absorbed, distributed, and binds to a target.
A typical QSAR model is represented by a linear or non-linear equation that links these descriptors to the observed biological activity (e.g., inhibitory concentration). The statistical validity and predictive power of the model are assessed using metrics like the correlation coefficient (R²) and the cross-validated correlation coefficient (q²). A robust QSAR model can effectively describe how structural modifications affect the antimicrobial or other biological activities of 2-aminobenzoic acid derivatives.
By applying QSAR methodologies, researchers can systematically explore the chemical space around the this compound scaffold to predict which structural modifications are most likely to enhance its desired biological activity.
Elucidation of Reaction Mechanisms through Computational Approaches
Computational chemistry offers indispensable tools for elucidating the detailed step-by-step mechanisms of chemical reactions. Using methods like Density Functional Theory (DFT), researchers can map the entire potential energy surface of a reaction involving this compound. This allows for the identification and characterization of all transient species, including intermediates and, most importantly, transition states. rsc.org
The process typically involves:
Geometry Optimization: Calculating the lowest-energy structures of reactants, products, intermediates, and transition states.
Frequency Calculations: Confirming the nature of the stationary points. Reactants and products have all positive vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
For example, computational studies on reactions involving aminobenzoic acids or related structures, such as reductive amination or amide bond formation, have detailed the specific pathways. These studies can show whether a reaction proceeds through a concerted mechanism (one step) or a stepwise mechanism involving one or more intermediates. DFT calculations can also clarify the role of catalysts by modeling how they interact with reactants to lower the activation energy of the rate-determining step.
By precisely calculating the energetics of different possible pathways, these theoretical approaches can predict which reaction mechanism is most favorable under specific conditions, providing insights that are often difficult or impossible to obtain through experimental means alone.
Future Directions and Research Challenges for 2 Aminooxybenzoic Acid
Exploration of Novel Biological Targets and Untapped Therapeutic Avenues
The future exploration of 2-Aminooxybenzoic acid's therapeutic potential hinges on the identification of novel biological targets. The presence of the aminooxy (-ONH₂) group is particularly notable, as it can react with carbonyl groups (aldehydes and ketones) on proteins or metabolites to form stable oxime linkages. This reactivity opens the door to targeting proteins where such functional groups are exposed, or where they can be generated through metabolic processes.
Future research should focus on:
Enzyme Inhibition: A primary research avenue is the investigation of this compound and its derivatives as inhibitors for enzymes, particularly those that utilize carbonyl-containing substrates or cofactors. The benzoic acid scaffold is a common feature in many enzyme inhibitors, and the addition of the aminooxy group provides a reactive handle for covalent or pseudo-covalent inhibition, potentially leading to high potency and selectivity. researchgate.netnih.govwikipedia.org
Targeted Covalent Occupancy: The reactivity of the aminooxy group could be harnessed to design covalent inhibitors that form lasting bonds with their biological targets. This is a powerful strategy in drug discovery for achieving sustained pharmacological effects.
Modulation of Pathological Carbonyl Stress: Conditions associated with high levels of reactive carbonyl species (RCS), such as diabetes and neurodegenerative diseases, could be potential therapeutic areas. This compound could act as a scavenger of pathological aldehydes and ketones, mitigating cellular damage.
The exploration of these avenues requires systematic screening against diverse panels of enzymes and cellular models of disease.
Table 1: Potential Enzyme Classes for Target Screening of this compound
| Enzyme Class | Rationale for Targeting | Potential Therapeutic Area |
| Transaminases | Potential interaction with the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor, which contains an aldehyde group. | Metabolic Disorders, Infectious Diseases |
| Dehydrogenases | Inhibition of enzymes involved in metabolic pathways that produce carbonyl-containing intermediates. | Oncology, Metabolic Syndrome |
| Histone Deacetylases (HDACs) | The benzoic acid moiety is a known scaffold for some HDAC inhibitors; the aminooxy group could confer novel binding interactions. | Oncology, Inflammatory Diseases |
| Protein-Tyrosine Phosphatases (PTPs) | Derivatives like 2-(oxalylamino)-benzoic acid have shown competitive inhibition of PTPs, suggesting the core scaffold is suitable for targeting this enzyme class. researchgate.net | Diabetes, Oncology, Autoimmune Diseases |
Development of Advanced Chemical Tools and Probes with Enhanced Specificity
The structure of this compound is well-suited for the development of sophisticated chemical probes to study biological systems. A chemical probe is a small molecule used to investigate and manipulate a protein or cellular state. nih.gov The dual functionalities of the carboxyl and aminooxy groups allow for orthogonal chemical modifications, enabling the attachment of various reporter tags.
Key future developments in this area include:
Fluorescent Probes: By attaching a fluorophore to the this compound scaffold, researchers can create probes to visualize the localization of target molecules within cells or tissues. The aminooxy group could be used to link the probe to a target, while the carboxyl group could be modified to improve cell permeability or attach another functional moiety.
Affinity-Based Probes: Attaching a biotin (B1667282) tag would create a probe for "pull-down" experiments. After the probe reacts with its cellular targets via the aminooxy group, the biotin tag can be used to isolate the target proteins for identification by mass spectrometry.
Photoaffinity Probes: Incorporation of a photoreactive group would allow for light-induced covalent cross-linking of the probe to its target. This technique is invaluable for identifying specific binding partners in a complex biological environment.
The primary challenge in this area is designing probes with high specificity to avoid off-target labeling, which can confound experimental results. This requires careful structure-activity relationship (SAR) studies to optimize the core structure for selective target engagement.
Table 2: Design Strategy for this compound-Based Chemical Probes
| Probe Type | Reporter/Functional Group | Site of Attachment (Hypothetical) | Research Application |
| Fluorescent | Fluorescein, Rhodamine | Carboxylic acid (via amide bond) | Cellular imaging, Flow cytometry |
| Affinity (Pull-down) | Biotin | Carboxylic acid (via amide bond) | Target identification, Proteomics |
| Photoaffinity | Diazirine, Benzophenone | Modification of the benzene (B151609) ring | Covalent capture of binding partners |
| Drug Conjugation | Bioactive Peptide | Aminooxy group (via oxime linkage) | Targeted drug delivery |
Addressing Synthetic Complexities and Scalability for Research Applications
While this compound is commercially available, its broader application in large-scale screening or as a synthetic building block necessitates robust and scalable synthetic routes. Challenges in the synthesis of substituted benzoic acids often revolve around controlling the regioselectivity of substitutions on the aromatic ring and ensuring the stability of reactive functional groups.
Future research in the chemistry of this compound should address:
Improved Synthetic Routes: Developing novel, high-yield synthetic methods from inexpensive starting materials is crucial. This could involve exploring new catalytic methods for introducing the aminooxy group onto a benzoic acid precursor.
Orthogonal Protection Strategies: For using this compound as a scaffold, efficient methods for selectively protecting the carboxylic acid and aminooxy groups are needed. This would allow for precise, stepwise chemical modifications to build more complex molecules.
Scalability: Adapting bench-scale syntheses to larger, kilogram-scale production is a significant challenge in chemical engineering. Overcoming this hurdle is essential for making the compound readily available for high-throughput screening and other large-scale research endeavors.
The development of efficient synthetic methodologies is a foundational step that will enable all other areas of research into this compound.
Integration with High-Throughput Screening and Omics Technologies for Comprehensive Analysis
To fully understand the biological activities of this compound, its integration with modern, large-scale analytical techniques is essential. High-throughput screening (HTS) and "omics" technologies (proteomics, metabolomics) provide powerful platforms for unbiased discovery of molecular interactions and cellular effects. nih.govenamine.net
Future research strategies should include:
High-Throughput Screening (HTS): this compound and a library of its derivatives should be screened against large panels of biological targets to identify initial "hits." nih.govnih.gov HTS campaigns can rapidly assess the compound's effect on enzyme activity, cell viability, or reporter gene expression across thousands of assays. google.com
Chemoproteomics: Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy. A probe based on this compound could be used to label and identify novel protein targets in their native cellular environment. This approach provides a global view of the compound's protein interaction landscape. nih.govnih.gov
Metabolomics: By treating cells or organisms with this compound and analyzing the resulting changes in the metabolome, researchers can gain insights into which metabolic pathways are affected. nih.govnih.gov This can reveal the compound's mechanism of action and identify potential biomarkers of its activity. The aminooxy group's reactivity with carbonyls makes it particularly interesting for studying metabolic pathways involving aldehydes and ketones.
The main challenge in this area is the subsequent data analysis, which requires sophisticated bioinformatics tools to interpret the large datasets generated by these technologies and to distinguish meaningful biological effects from background noise.
Table 3: Framework for Integrating this compound with Omics Technologies
| Technology | Research Question | Expected Outcome | Data Analysis Challenge |
| High-Throughput Screening (HTS) | What is the spectrum of biological activity? | Identification of "hit" compounds and preliminary Structure-Activity Relationships (SAR). | High rate of false positives/negatives requiring robust validation. |
| Proteomics (e.g., ABPP) | What proteins does it interact with in a cell? | A list of direct and indirect protein targets. | Distinguishing specific binders from non-specific interactions. |
| Metabolomics | How does it alter cellular metabolism? | Identification of perturbed metabolic pathways and potential biomarkers. | Integrating metabolomic data with other omics data for a systems-level understanding. |
| Transcriptomics | How does it affect gene expression? | Identification of gene networks and signaling pathways modulated by the compound. | Correlating changes in gene expression with functional protein/metabolite changes. |
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing 2-Aminooxybenzoic acid, and how should they be applied?
- Methodology : Use derivatization agents paired with liquid chromatography (LC), capillary electrophoresis (CE), or mass spectrometry (MS). For fluorescence detection, 2-aminobenzoic acid derivatives exhibit excitation/emission maxima at 360/425 nm (UV) or 325/405 nm (fluorescent modes). Pre-column derivatization protocols are optimal for enhancing detection sensitivity .
- Key Parameters : Optimize mobile phase composition (e.g., acetonitrile/water gradients) and column selection (C18 reverse-phase) to resolve structural isomers.
Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Inspect gloves for defects before use and avoid skin contact .
- Storage : Store in a cool, dry environment (<25°C) away from incompatible materials (strong acids/bases). Stability data indicate no hazardous decomposition under recommended conditions .
- Emergency Protocols : In case of exposure, rinse eyes/skin with water for ≥15 minutes and consult a physician .
Q. What experimental conditions are critical for synthesizing this compound with high purity?
- Methodology : Optimize reaction parameters such as temperature (e.g., 60–80°C for carboxylation), pH (neutral to slightly acidic), and catalyst selection (e.g., palladium-based catalysts for cross-coupling reactions). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate eluent) is essential to remove byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying pH conditions?
- Methodology :
- Systematic Replication : Reproduce experiments under controlled pH (e.g., 3–10) while monitoring reaction kinetics via UV-Vis spectroscopy or HPLC.
- Data Triangulation : Compare results with structurally analogous compounds (e.g., 2-Amino-5-fluorobenzoic acid) to identify pH-dependent trends in carboxyl group reactivity .
- Statistical Analysis : Apply clustering or multivariate regression to account for nested variables (e.g., solvent polarity, temperature fluctuations) .
Q. What strategies are effective for studying the crystal structure and intermolecular interactions of this compound?
- Methodology :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., methanol/acetone solvent system). Analyze hydrogen-bonding networks (N–H···O and O–H···O interactions) and π-stacking using software like Mercury or Olex2 .
- Computational Modeling : Validate experimental data with density functional theory (DFT) calculations to predict bond lengths and angles .
Q. How does this compound behave in bioconjugation reactions, and what are the limitations?
- Methodology :
- Derivatization : Use this compound as a linker for glycans or peptides. Monitor reaction efficiency via LC-MS and quantify yields using fluorescent labels (e.g., 2-AB or 2-AP derivatives) .
- Challenges : Amino-oxy groups may undergo hydrolysis under acidic conditions; stabilize reactions with buffered solutions (pH 7–8) and avoid prolonged exposure to light .
Q. What are the implications of this compound’s stability in pharmacological studies?
- Methodology :
- Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS/MS. Compare with control samples stored at −20°C .
- Toxicological Profiling : Assess acute toxicity in cell lines (e.g., HepG2) using MTT assays. Reference safety data sheets for baseline hazard classifications (e.g., skin/eye irritation thresholds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
